
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate is an organic compound with the molecular formula C11H20BrNO2 It is a derivative of carbamate, featuring a bromomethyl group attached to a cyclobutyl ring, which is further connected to a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclobutyl derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce cyclobutyl and carbamate functionalities into target molecules.
Biology: Investigated for its potential as a protecting group for amines in peptide synthesis.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in various chemical reactions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (1-methylcyclopropyl)carbamate: Features a cyclopropyl ring instead of a cyclobutyl ring.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a cyclopropyl ring and a hydroxymethyl group.
Uniqueness
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate is unique due to the presence of the bromomethyl group, which provides a reactive site for further functionalization.
Propriétés
Formule moléculaire |
C10H18BrNO2 |
|---|---|
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
tert-butyl N-[1-(bromomethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7H2,1-3H3,(H,12,13) |
Clé InChI |
SEVGFROLOMIPPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


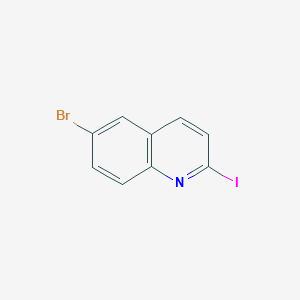
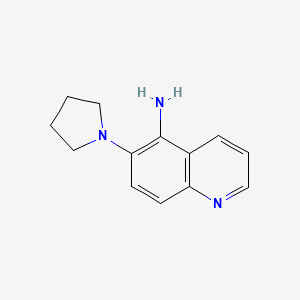

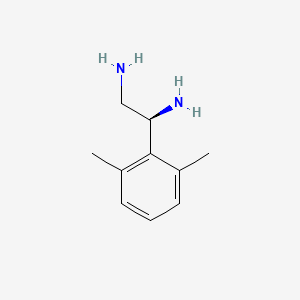

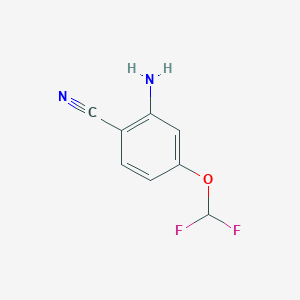
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)

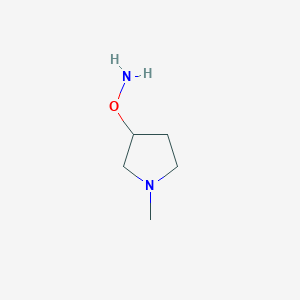
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
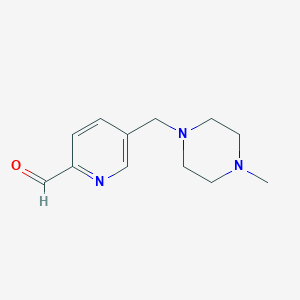
![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)
![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)

